![molecular formula C10H13NO2 B1401118 N-(3-(hydroxymethyl)benzyl)acetamide CAS No. 1300730-19-1](/img/structure/B1401118.png)
N-(3-(hydroxymethyl)benzyl)acetamide
Overview
Description
N-(3-(hydroxymethyl)benzyl)acetamide is an organic compound characterized by the presence of a benzyl group substituted with a hydroxymethyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(hydroxymethyl)benzyl)acetamide typically involves the reaction of 3-(hydroxymethyl)benzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(hydroxymethyl)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(carboxymethyl)benzylacetamide.
Reduction: N-(3-(hydroxymethyl)benzyl)amine.
Substitution: N-(3-(hydroxymethyl)-4-nitrobenzyl)acetamide.
Scientific Research Applications
Synthesis and Chemical Properties
N-(3-(hydroxymethyl)benzyl)acetamide is synthesized through the reaction of 3-(hydroxymethyl)benzylamine with acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine. The reaction conditions often involve refluxing to ensure complete conversion.
Chemical Structure:
- Molecular Formula: C11H13NO2
- CAS Number: 1300730-19-1
The compound features a hydroxymethyl group and an acetamide group attached to a benzyl moiety, which influences its reactivity and interactions with biological targets.
Medicinal Chemistry
This compound has shown potential as a lead compound in drug development. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.
- Enzyme Inhibition: The compound can serve as an inhibitor for enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is involved in testosterone biosynthesis. Selective inhibitors based on similar structures have demonstrated low nanomolar IC50 values, indicating strong inhibitory potential against prostate cancer therapeutics .
Chemical Intermediates
It acts as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications leading to derivatives with enhanced biological activity or different chemical properties.
- Synthesis of Derivatives: The oxidation of the hydroxymethyl group can yield carboxylic acid derivatives, while reductions can transform the acetamide into amines. This flexibility makes it valuable in synthetic organic chemistry.
Biological Studies
Due to its structural similarity to certain biological molecules, this compound can be used in studies that explore enzyme-substrate interactions.
- Mechanism of Action: The compound may influence the binding affinity and specificity of enzymes by forming hydrogen bonds with amino acid residues in active sites.
Compound Name | Target Enzyme | IC50 Value (nM) | Reference |
---|---|---|---|
This compound | 17β-HSD3 | ~75 | |
N-(4-(hydroxymethyl)benzyl)acetamide | 17β-HSD3 | ~80 | |
N-Benzylacetamide | Various Enzymes | Varies |
Table 2: Synthesis Routes
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Potassium permanganate | 3-(carboxymethyl)benzylacetamide |
Reduction | Lithium aluminum hydride | N-(3-(hydroxymethyl)benzyl)amine |
Substitution | Nitrating agents | N-(3-(hydroxymethyl)-4-nitrobenzyl)acetamide |
Case Studies
Case Study 1: Prostate Cancer Therapeutics
A study on selective inhibitors for 17β-HSD3 demonstrated that compounds based on this compound showed significant promise in reducing testosterone levels in vivo, suggesting potential therapeutic applications in prostate cancer treatment .
Case Study 2: Synthesis Optimization
Research focused on optimizing synthesis routes for substituted aryl benzylamines indicated that variations in the hydroxymethyl and acetamide groups could lead to compounds with improved efficacy against specific enzymes, highlighting the importance of structural modifications .
Mechanism of Action
The mechanism of action of N-(3-(hydroxymethyl)benzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and acetamide groups can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(hydroxymethyl)benzyl)acetamide: Similar structure but with the hydroxymethyl group in the para position.
N-(3-(hydroxymethyl)phenyl)acetamide: Similar structure but with the acetamide group directly attached to the benzene ring.
Uniqueness
N-(3-(hydroxymethyl)benzyl)acetamide is unique due to the specific positioning of the hydroxymethyl and acetamide groups, which can influence its reactivity and interactions with biological targets. This unique structure can lead to different chemical and biological properties compared to its analogs.
Biological Activity
N-(3-(hydroxymethyl)benzyl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound can be synthesized through various methods that typically involve the acylation of 3-(hydroxymethyl)benzylamine with acetic anhydride or acetyl chloride. The resulting compound features a hydroxymethyl group at the meta position of the benzyl moiety, which may influence its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzylamines have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. A study reported that certain substituted aryl benzylamines demonstrated minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound | MIC (µM) | Bacterial Strain |
---|---|---|
Aryl Benzylamine Derivative 1 | 4.69 | Bacillus subtilis |
Aryl Benzylamine Derivative 2 | 5.64 | Staphylococcus aureus |
Aryl Benzylamine Derivative 3 | 8.33 | E. faecalis |
Antiproliferative Effects
The antiproliferative activity of this compound has not been extensively studied; however, related compounds with hydroxymethyl substitutions have shown promising results. For example, hydroxymethyl-substituted benzopsoralens were reported to induce significant antiproliferative effects in mammalian cells by inhibiting topoisomerase II .
Inhibition of Enzymatic Activity
The compound's potential as an inhibitor of cholinesterases has also been explored. Acetamide derivatives have been evaluated for their ability to inhibit butyrylcholinesterase (BChE), which plays a crucial role in neurotransmitter regulation in the brain. Selective inhibitors of BChE can be beneficial in treating conditions like Alzheimer's disease .
Case Studies and Research Findings
- Antiproliferative Activity : A study on hydroxymethyl-substituted compounds indicated that they could inhibit cell growth effectively through mechanisms involving oxidative stress modulation .
- Antimicrobial Research : Another investigation into monomeric alkaloids revealed that similar structures exhibited varying degrees of antimicrobial activity, suggesting that this compound may also possess such properties .
- Enzyme Inhibition Studies : Compounds structurally related to this compound have shown promising results in inhibiting cholinesterases, suggesting potential therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
N-[[3-(hydroxymethyl)phenyl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(13)11-6-9-3-2-4-10(5-9)7-12/h2-5,12H,6-7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQFKXPFRLYEPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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